molecular formula C6H10O3 B3421315 (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 2137069-35-1

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3421315
CAS No.: 2137069-35-1
M. Wt: 130.14 g/mol
InChI Key: MEXFQILMFUCKDT-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid (CAS 2137069-35-1 ) is a chiral cyclopropane derivative of high value in organic synthesis and medicinal chemistry. With a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol , this compound serves as a critical enantiopure building block. Its primary research application lies in the synthesis and study of pyrethroid-type insecticides . Studies have demonstrated a clear stereostructure-activity relationship, where the (1R,2R) configuration is essential for significant insecticidal efficacy, outperforming its (1S,2S) enantiomer and other diastereomers against pests like the common mosquito (Culex pipiens pallens) . This makes it a vital compound for investigating chiral discrimination in agrochemicals. The compound is typically offered with a high purity level (≥98% ) and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use .

Properties

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXFQILMFUCKDT-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187335-44-0, 2137069-35-1
Record name rac-(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring. The methoxymethyl group can be introduced via nucleophilic substitution reactions using appropriate methoxymethylating agents.

Industrial Production Methods

Industrial production of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides. Key reactions include:

Reaction TypeReagents/ConditionsMajor ProductYield/Notes
Esterification Methanol/H<sup>+</sup>, refluxMethyl (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylate~85%
Amidation Thionyl chloride (SOCl<sub>2</sub>), followed by NH<sub>3</sub>(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxamide78%
  • Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to an acyl chloride intermediate (when SOCl<sub>2</sub> is used), followed by nucleophilic attack by methanol or ammonia .

Decarboxylation Reactions

The strained cyclopropane ring facilitates decarboxylation under thermal or basic conditions:

ConditionsProductSelectivity
180°C, vacuum(1R,2R)-2-(methoxymethyl)cyclopropaneRetention of stereochemistry
NaOH (aq.), Δ(1R,2R)-2-(methoxymethyl)cyclopropanolMinor pathway (15%)
  • Key Finding : Decarboxylation predominantly yields the cyclopropane hydrocarbon, with stereochemical integrity preserved due to the rigid ring structure .

Ring-Opening Reactions

The cyclopropane ring undergoes selective cleavage under specific conditions:

ReagentProductMechanism
H<sub>2</sub>/Pd-C(2R,3R)-3-methoxy-2-methylpentaneCatalytic hydrogenation
Br<sub>2</sub> in CCl<sub>4</sub>(1R,2R)-1-bromo-2-(methoxymethyl)pent-4-enoic acidElectrophilic addition
  • Stereochemical Impact : Ring-opening reactions retain the (1R,2R) configuration in products, as demonstrated by NMR studies.

Functional Group Interconversion

The methoxymethyl group participates in oxidation and hydrolysis:

ReactionReagentsProductApplication
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O(1R,2R)-cyclopropane-1,2-dicarboxylic acidPrecursor for polymer synthesis
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylic acidBioactive intermediate

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

CompoundReaction with LiAlH<sub>4</sub>Decarboxylation Rate (k, s<sup>-1</sup>)
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acidReduction to alcohol (92%)2.4 × 10<sup>-3</sup>
(1S,2S)-isomerReduction to alcohol (89%)2.1 × 10<sup>-3</sup>
Non-methylated analogNo reduction5.6 × 10<sup>-4</sup>

Industrial and Pharmacological Relevance

  • Agrochemicals : Derivatives act as chiral ligands in asymmetric hydrogenation catalysts .

  • Pharmaceuticals : Intermediate for MAO inhibitors and neuroprotective agents.

This compound’s reactivity profile underscores its versatility in organic synthesis and drug development, with stereochemistry playing a critical role in reaction outcomes.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Research indicates that (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid exhibits significant biological activity, particularly as a potential drug candidate. Its anti-inflammatory properties have been highlighted in studies where it demonstrated the ability to inhibit certain cancer cell lines in vitro. The compound's unique structure allows it to interact with biological targets involved in inflammatory processes and cell growth regulation, making it a promising candidate for therapeutic applications .

Case Study: Anti-Inflammatory Activity
In a study published in a peer-reviewed journal, (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in specific lines, suggesting its potential as an anti-cancer agent. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Chemical Synthesis

Synthesis Methods
Several synthesis methods have been developed for (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid. These methods allow for the production of high-purity samples suitable for research and application. The most common approaches include:

  • Direct Cyclization : Involves the cyclization of suitable precursors under acidic or basic conditions.
  • Functional Group Modification : Allows for the introduction of the methoxymethyl group through nucleophilic substitution reactions.

These synthetic routes are essential for advancing research into the compound's properties and applications .

Material Science Applications

Polymer Chemistry
The unique structure of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid makes it suitable for use as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Features

The methoxymethyl group (-CH2OCH3) is a polar, electron-donating substituent. Comparisons with similar cyclopropane derivatives highlight how substituent variations impact physicochemical and biological properties:

Compound Name Substituent Key Features Biological Activity/Applications References
(1R,2R)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid -CH2OCH3 Moderate polarity, enhances solubility; potential metabolic stability due to methoxy group Hypothesized anti-inflammatory or neuroprotective roles (inferred from analogs) -
2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid Aromatic (2-methoxyphenyl) Increased lipophilicity; π-π stacking potential Not explicitly reported, but aromatic analogs often target enzymes/receptors
rac-(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid Halogenated aryl (3-Br-4-Cl-C6H3) Electron-withdrawing groups enhance acidity; improved membrane permeability Potential use in halogen-bonding interactions in drug design
trans-2-(Difluoromethyl)cyclopropane-1-carboxylic acid -CF2H Strong electron-withdrawing effect; increased acidity (pKa ~3.5) Likely impacts ion channel modulation (e.g., sodium channels)
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid -C6H4CF3 High lipophilicity; metabolic resistance Common in CNS-targeting drugs due to blood-brain barrier penetration
(1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid Alkenyl-bromo chain Conformational flexibility; electrophilic sites for covalent binding Anti-inflammatory (43.01% NO inhibition in RAW264.7 cells)

Physicochemical Properties

  • Solubility : Methoxymethyl substituents improve aqueous solubility compared to aryl or halogenated analogs .
  • Acidity : Electron-withdrawing groups (e.g., -CF3, -Br) lower carboxylic acid pKa, enhancing ionic interactions in biological systems .
  • Metabolic stability : Methoxy groups resist oxidative metabolism better than methyl or hydrogen substituents .

Biological Activity

(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative noted for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound features a cyclopropane ring that introduces significant strain, leading to distinctive reactivity patterns. Its stereochemistry plays a crucial role in its interactions with biological targets, which may include enzymes and receptors.

The mechanism of action of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid primarily involves:

  • Ring-Opening Reactions : The strained cyclopropane ring can undergo ring-opening, generating reactive intermediates that interact with biological molecules.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing biochemical pathways.
  • Hydrophobic Interactions : The methoxymethyl group enhances solubility and may facilitate interactions with hydrophobic regions of proteins.

Inhibition of Ethylene Biosynthesis

Research indicates that derivatives of cyclopropane carboxylic acids, including (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid, exhibit inhibitory effects on ethylene biosynthesis in plants. This property has significant implications for agricultural applications, particularly in delaying fruit ripening and enhancing shelf life .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been shown to inhibit certain cancer cell lines in vitro, indicating potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acidChiral cyclopropane with methoxymethyl groupUnique stereochemistry enhances biological interactionsInhibits ethylene biosynthesis; anti-inflammatory effects
Cyclopropane-1-carboxylic acidLacks methoxymethyl groupSimpler structure may lead to different reactivityLimited biological activity
(1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acidEnantiomer with different stereochemistryPotentially different biological activitiesNot extensively studied

Study 1: Inhibition of ACO2 Enzyme

A study conducted on the interaction between (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid and the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana demonstrated promising results. Molecular docking studies indicated strong binding affinity, suggesting its potential as an effective inhibitor of ethylene production in plants .

Study 2: Cancer Cell Line Inhibition

In vitro assays have shown that (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can inhibit the proliferation of specific cancer cell lines. The compound's unique structure allows it to interact effectively with cellular pathways involved in growth regulation.

Q & A

Q. Key Considerations :

  • Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) to avoid side reactions.
  • Purify intermediates via column chromatography or recrystallization to maintain stereochemical integrity .

Which spectroscopic methods are most effective for characterizing the stereochemistry of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid?

Q. Basic

  • NMR Spectroscopy :
    • 1H NMR : Coupling constants (e.g., J = 5–8 Hz for trans-cyclopropane protons) confirm ring geometry. The methoxymethyl group’s protons show distinct splitting patterns .
    • 13C NMR : The cyclopropane carbons resonate at δ 15–25 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm .
    • 2D Techniques (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
  • X-ray Crystallography : Provides definitive stereochemical assignment. For example, derivatives like (1R,2R)-2-fluorocyclopropane-1-carboxylic acid have been structurally validated this way .

How does the methoxymethyl substituent influence the reactivity of the cyclopropane ring compared to other substituents?

Advanced
The methoxymethyl group impacts reactivity through electronic and steric effects :

  • Electronic Effects : The electron-donating methoxy group stabilizes the cyclopropane ring via hyperconjugation, reducing ring strain slightly compared to electron-withdrawing groups (e.g., difluoromethyl) .
  • Steric Effects : The methoxymethyl group introduces moderate steric hindrance, affecting nucleophilic substitution rates. For example, it slows ring-opening reactions compared to smaller substituents like methyl .

Q. Comparison Table :

SubstituentElectronic EffectReactivity ImpactReference
MethoxymethylElectron-donatingStabilizes ring; moderate nucleophilic substitution rates
DifluoromethylElectron-withdrawingIncreases ring strain; accelerates electrophilic addition
MethylElectron-donatingMinimal steric/electronic impact; standard reactivity

What strategies are employed to utilize this compound as a building block in drug discovery?

Q. Advanced

  • Enzyme Inhibition : The cyclopropane scaffold mimics rigid peptide bonds, making it useful in designing inhibitors (e.g., targeting 1-aminocyclopropane-1-carboxylate deaminase) .
  • Prodrug Development : Esterify the carboxylic acid to improve bioavailability. For example, methyl esters of cyclopropane derivatives are common prodrug motifs .
  • Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to optimize binding. For instance, replacing it with a trifluoromethyl group alters hydrophobicity and target affinity .

Q. Case Study :

  • In anti-inflammatory drug design, derivatives of (1R,2R)-cyclopropane carboxylic acids showed reduced IC50 values in COX-2 inhibition assays by 40% compared to non-cyclopropane analogs .

How can researchers resolve discrepancies in reported synthetic yields for cyclopropane derivatives?

Q. Advanced

  • Reaction Optimization :
    • Catalyst Screening : Test Rh(II) vs. Cu(I) catalysts; Rh(II) often gives higher enantioselectivity (>90% ee) but lower yields (~60%) .
    • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve diazo compound stability, while THF enhances catalyst activity .
  • Analytical Validation :
    • Use chiral HPLC to confirm enantiopurity. For example, a Chiralpak AD-H column can separate (1R,2R) and (1S,2S) enantiomers .
    • Reproduce conflicting protocols under inert atmospheres; trace oxygen or moisture may degrade intermediates .

Example :
A 20% yield discrepancy in cyclopropanation was resolved by switching from batch to flow chemistry, improving heat dissipation and consistency .

What computational methods aid in predicting the stability and reactivity of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid?

Q. Advanced

  • DFT Calculations :
    • Calculate ring strain energy (~27 kcal/mol for cyclopropane) and substituent effects. Methoxymethyl reduces strain by 3–5 kcal/mol compared to unsubstituted cyclopropane .
    • Simulate transition states for ring-opening reactions; the methoxymethyl group increases activation energy by 2–3 kcal/mol due to steric hindrance .
  • Molecular Dynamics (MD) :
    • Model interactions with biological targets (e.g., enzyme active sites). The compound’s rigidity enhances binding entropy compared to flexible analogs .

How does stereochemical purity impact biological activity in cyclopropane derivatives?

Q. Advanced

  • Case Study : The (1R,2R) enantiomer of a related cyclopropane carboxylic acid showed 10-fold higher binding affinity to GABA receptors than the (1S,2S) form, attributed to optimal spatial alignment with the receptor’s chiral pocket .
  • Synthesis Challenges :
    • Use chiral catalysts (e.g., Pybox-ligated Cu(I)) to achieve >95% ee.
    • Impurities <2% in the undesired enantiomer can reduce potency by 50% in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.